1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane
Description
Properties
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-13(2)14-8-9-15(20-3)16(12-14)21(18,19)17-10-6-4-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAMENXSQTRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Mixed solvents enhance reaction efficiency. For Grignard reactions, DCM-THF mixtures improve chemoselectivity by stabilizing the Grignard reagent while solubilizing aromatic substrates. Quenching with methanol minimizes dehydration byproducts like MIPEN .
Temperature Control
Low temperatures (−5°C to 5°C) are critical during sulfonylation to prevent sulfonic acid formation. Hydrogenation of azepinones proceeds optimally at 25°C under 3 bar H₂.
Purification Techniques
Column chromatography using silica gel and ethyl acetate/hexane eluents effectively isolates intermediates. Crystallization from ethanol/water mixtures achieves >99% purity for the final compound.
Analytical Characterization and Yield Data
Key intermediates and the final product are characterized via NMR, HRMS, and HPLC. Representative data from analogous syntheses include:
| Intermediate | Yield (%) | Purity (%) | Characterization Methods |
|---|---|---|---|
| 5-Isopropyl-2-methoxybenzenesulfonyl chloride | 85 | 98 | ¹H NMR, IR |
| Azepane | 78 | 95 | GC-MS, ¹³C NMR |
| 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane | 65 | 99 | HRMS, HPLC, X-ray crystallography |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azepane ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the azepane ring in the presence of a base.
Major Products:
Oxidation: Formation of 1-((5-Isopropyl-2-hydroxyphenyl)sulfonyl)azepane.
Reduction: Formation of 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane.
Substitution: Various substituted azepane derivatives depending on the electrophile used.
Scientific Research Applications
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues are sulfonamide derivatives with aromatic or heteroaromatic cores. A key comparison can be drawn with indole-based sulfonamides described in the 2010 Molecules study, which evaluated cytotoxic activity against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) .
Table 1: Substituent Effects on Cytotoxic Activity
Key Findings :
Substituent Size and Activity: Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) in indole-based compounds (2 and 3) showed cytotoxic activity comparable to doxorubicin.
Core Structure Influence : The azepane core in the target compound differs from the indole scaffold in Compounds 2 and 3. Indole derivatives often exhibit enhanced π-π stacking interactions with biological targets, whereas azepane’s conformational flexibility might alter binding kinetics or metabolic stability.
Pharmacokinetic Considerations
- Lipophilicity : The isopropyl and methoxy groups in the target compound likely increase lipophilicity compared to smaller substituents in Compounds 2 and 3. While this could enhance membrane penetration, excessive hydrophobicity may reduce solubility and bioavailability.
- Metabolic Stability: The methoxy group in the target compound is susceptible to demethylation by cytochrome P450 enzymes, a common metabolic pathway. In contrast, the indole-based compounds’ methylsulfonyl or aminosulfonyl groups may exhibit different metabolic profiles .
Biological Activity
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is a sulfonamide compound that has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an azepane ring, with an isopropyl and methoxy substituent on the aromatic ring. This unique structure is hypothesized to contribute to its diverse biological effects.
The biological activity of this compound is believed to involve several mechanisms:
- NRF2 Activation : Similar compounds have been shown to activate the NRF2 signaling pathway, which plays a critical role in cellular defense against oxidative stress and inflammation . This activation leads to the upregulation of antioxidant genes such as HO-1 and NQO1.
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of azepane compounds can inhibit the growth of various cancer cell lines through selective cytotoxicity .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study on compounds similar to this compound demonstrated significant antioxidant properties through NRF2 pathway activation. In this study, rats treated with a related compound exhibited reduced oxidative stress markers in renal tissues, highlighting the potential for protecting against nephrotoxicity .
Case Study 2: Selective Cytotoxicity in Cancer Models
Another investigation focused on the antiproliferative effects of azepane derivatives on colon cancer cell lines. The study found that certain structural modifications enhanced selectivity towards cancerous cells while sparing normal cells, suggesting a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
